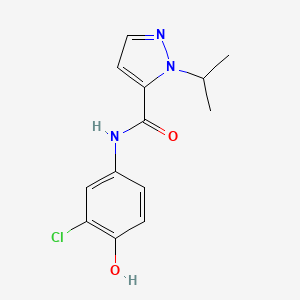
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.
作用機序
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 has been implicated in various biological processes, including glycogen metabolism, cell cycle regulation, gene expression, and cell differentiation. This compound binds to the ATP binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt signaling pathway and inhibiting the differentiation pathways. In cancer cells, this compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to enhance neuronal survival and reduce neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is its high potency and selectivity for GSK-3, which makes it a valuable tool compound for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Another area of research is the investigation of the downstream signaling pathways that are regulated by GSK-3, and how these pathways are affected by this compound. Finally, there is a need for more studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
合成法
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically starts with the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-hydroxychalcone. This is then reacted with methylhydrazine to form the pyrazoline ring, which is subsequently converted to the pyrazole ring by reaction with acetic anhydride. The final step involves the reaction of the pyrazole with isopropyl chloroformate to form this compound.
科学的研究の応用
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes, including embryonic development, stem cell biology, cancer, and neurodegenerative diseases. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, and to enhance the reprogramming efficiency of induced pluripotent stem cells. This compound has also been used to study the role of GSK-3 in cancer, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)17-11(5-6-15-17)13(19)16-9-3-4-12(18)10(14)7-9/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBVTKWGIUTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)